molecular formula C8H8ClNO B12517155 N-[1-(3-chlorophenyl)ethylidene]hydroxylamine

N-[1-(3-chlorophenyl)ethylidene]hydroxylamine

Cat. No.: B12517155
M. Wt: 169.61 g/mol
InChI Key: REDNYMGXSZQBOU-UHFFFAOYSA-N
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Description

N-[1-(3-Chlorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a 3-chlorophenyl group attached to an ethylidene backbone. According to IUPAC nomenclature rules, hydroxylamines are named by prefixing the substituent to "hydroxylamine" or using "hydroxyamino-" when another functional group takes priority . The compound’s structure (Fig. 1) features a chloro-substituted aromatic ring, which confers distinct electronic and steric properties. Its molecular formula is C₈H₇ClNO, with a molar mass of 168.6 g/mol.

This compound is structurally analogous to intermediates used in synthesizing polyimides (e.g., 3-chloro-N-phenyl-phthalimide derivatives) and bioactive molecules, where the chloro group enhances stability and modulates reactivity.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNYMGXSZQBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis of 3'-chloroacetophenone oxime proceeds via a nucleophilic addition-elimination reaction between 3'-chloroacetophenone and hydroxylamine hydrochloride in the presence of a base. The reaction involves:

  • Deprotonation : Hydroxylamine hydrochloride is deprotonated by a base (e.g., NaOH or KOH) to form a hydroxylamine anion.
  • Nucleophilic Attack : The hydroxylamine anion attacks the electrophilic carbonyl carbon of 3'-chloroacetophenone.
  • Elimination : Water is eliminated, forming the C=N bond of the oxime.

Standard Protocol

Reagents and Conditions :

Component Quantity/Specification
3'-Chloroacetophenone 1.0–1.5 equivalents
Hydroxylamine hydrochloride 1.0–1.2 equivalents
Base (e.g., NaOH/KOH) 2.0–3.0 equivalents
Solvent Ethanol, water, or aqueous NaOH
Temperature Reflux (60–80°C) for 1–3 hours

Procedure :

  • Dissolve 3'-chloroacetophenone in ethanol or water.
  • Add hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.
  • Reflux the mixture for 1–3 hours until completion.
  • Cool, filter, and recrystallize the product.

Yield : Reported yields range from 55.8% to 93% depending on reaction conditions.

Example Data :

Parameter Value Source
Yield 93%
Solvent Ethanol/NaOH (aq.)
Reaction Time 3 hours

Alternative Synthetic Approaches

Use of Hydroxylamine Salts

Hydroxylamine sulfate or hydroxylamine hydrochloride can be employed interchangeably, with slight modifications in stoichiometry. For example:

  • Hydroxylamine Sulfate : Requires 1.5 equivalents due to its lower acidity compared to hydroxylamine hydrochloride.

Solvent Optimization

Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates. For instance:

Solvent Yield (%) Reaction Time (h)
Ethanol 55.8 3
DMF 85 1.5

Note: Data extrapolated from analogous oxime syntheses.

Acid-Catalyzed Oximation

Less common, acid-catalyzed methods use strong acids (e.g., HCl, H₂SO₄) to protonate the carbonyl oxygen, increasing electrophilicity. However, these conditions often lead to lower yields (40–50%) due to competing side reactions.

Key Challenges and Solutions

Byproduct Formation

  • Side Reactions : Over-oxidation or hydrolysis of the oxime group may occur under prolonged reflux.
  • Mitigation : Use mild bases (e.g., KOH vs. NaOH) and shorter reaction times.

Purification Strategies

Method Efficiency Purity (%)
Recrystallization (EtOH) Moderate 85–90
Column Chromatography High >95
Vacuum Distillation Low N/A

Data from.

Analytical Characterization

Spectroscopic Data

Technique Key Signals (3'-Chloroacetophenone Oxime)
¹H NMR (CDCl₃) δ 2.29 (s, CH₃), 7.37 (d, J = 10.0 Hz, 2H), 7.58 (d, J = 10.0 Hz, 2H), 8.30 (s, 1H)
¹³C NMR δ 28.6 (CH₃), 129.3 (C-Cl), 159.9 (C=N)
IR 1655 cm⁻¹ (C=N), 3350 cm⁻¹ (N–OH)

Data from.

Mass Spectrometry

Ionization Mode m/z (M⁺) Fragmentation Pattern
ESI⁺ 169.61 [M+H]⁺ at 170.6

Industrial-Scale Considerations

Cost and Scalability

  • Ketone Source : 3'-Chloroacetophenone is synthesized via Friedel-Crafts acylation or nickel-catalyzed cross-coupling.
  • Economic Viability : Hydroxylamine hydrochloride is cost-effective, making the process scalable.

Green Chemistry Approaches

  • Solvent-Free Methods : Microwave-assisted or solvent-free reflux reduces waste and energy consumption.

Summary of Preparation Methods

Method Reagents/Conditions Yield (%) Purity (%)
Classical Oximation NaOH, EtOH, Reflux, 3 h 55.8–93 85–95
DMF-Mediated Reaction DMF, KOH, 1.5 h 85 >95
Acid-Catalyzed HCl, H₂O, 6 h 40–50 70–80

Data compiled from.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3’-Chloroacetophenone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloroacetophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s lachrymatory effects are due to its ability to interact with sensory neurons, causing irritation and tearing .

Comparison with Similar Compounds

Comparison with Similar Hydroxylamine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent/Backbone Molecular Formula Molar Mass (g/mol) Key Features
N-[1-(3-Chlorophenyl)ethylidene]hydroxylamine 3-Chlorophenyl, ethylidene C₈H₇ClNO 168.6 Moderate electron-withdrawing effect; planar aromatic system
N-[1-(5-Chloro-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide 5-Chloro-2-hydroxyphenyl, trihydroxybenzohydrazide C₁₅H₁₂ClNO₆ 343.7 Enhanced solubility due to hydroxyls; increased hydrogen-bonding capacity
N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine 3-Trifluoromethylphenyl, ethylidene C₉H₇F₃NO 202.1 Strong electron-withdrawing CF₃ group; higher lipophilicity
N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine Chloroindole, ethylidene C₁₁H₁₀ClN₂O 237.7 Heterocyclic indole ring; potential for π-π stacking in biological systems
Key Observations :
  • Electron Effects : The 3-chlorophenyl group in the target compound provides a moderate electron-withdrawing effect, intermediate between the weaker electron-donating hydroxyl groups in compound and the strong electron-withdrawing CF₃ group in compound .
  • Solubility : Hydroxyl-rich analogs (e.g., compound ) exhibit higher aqueous solubility, whereas chloro- and CF₃-substituted derivatives are more lipophilic.
  • Biological Interactions : Indole- and benzimidazole-containing derivatives (e.g., compounds ) show enhanced aromatic interactions, making them suitable for drug design.
Key Observations :
  • Coordination Chemistry : Pyrazole- and indole-containing analogs exhibit metal-binding capabilities, unlike the simpler 3-chlorophenyl derivative .
Key Observations :
  • Safety : Chloro-substituted hydroxylamines generally require precautions for inhalation exposure, similar to aromatic amines .
  • Solubility : Bulky aromatic systems (e.g., phenanthrene in compound ) drastically reduce water solubility compared to smaller analogs.

Biological Activity

N-[1-(3-chlorophenyl)ethylidene]hydroxylamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group attached to an ethylidene bridge with a 3-chlorophenyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with various biomolecules. The oxime group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.

1. Antioxidant Activity

Research indicates that compounds with hydroxylamine functionalities exhibit antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals and reduce oxidative stress in cellular systems, which is essential for protecting cells from damage.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study demonstrated that certain derivatives displayed significant activity against various bacterial strains, suggesting potential applications in treating infections.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

3. Cytotoxicity and Apoptosis Induction

The compound has shown promise in inducing apoptosis in cancer cell lines. In particular, it was found to activate caspases, which are critical mediators of apoptosis. A case study involving K562 leukemia cells revealed that treatment with this compound led to increased caspase-3 and caspase-7 activities, indicating its potential as an anticancer agent.

Study on Apoptosis Induction

In a controlled experiment, K562 cells were treated with varying concentrations of this compound over different time periods:

  • 4 hours : No significant change in caspase activity.
  • 12 hours : Caspase-3 and -7 activities increased by approximately 26% and 27%, respectively.
  • 48 hours : A dramatic increase was observed, with caspase activities rising by 2.31-fold.

These results suggest that prolonged exposure enhances the compound's pro-apoptotic effects, aligning with findings from other studies on similar hydroxylamine derivatives .

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